Ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
Description
This compound is a thiophene-2-carboxylate derivative featuring a sulfamoyl group substituted with a 3-fluoro-4-methylphenyl moiety and a 4-methylphenyl group at the 4-position of the thiophene ring. The fluorine atom and sulfamoyl group contribute to electronic effects and hydrogen-bonding capabilities, which are critical for interactions with biological targets such as nuclear receptors or enzymes .
Properties
IUPAC Name |
ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO4S2/c1-4-27-21(24)19-20(17(12-28-19)15-8-5-13(2)6-9-15)29(25,26)23-16-10-7-14(3)18(22)11-16/h5-12,23H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLKVCNLQXKRDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)C)S(=O)(=O)NC3=CC(=C(C=C3)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures often target enzymes or receptors involved in critical biochemical pathways.
Mode of Action
It’s worth noting that many sulfamoyl compounds interact with their targets by forming covalent bonds, leading to changes in the target’s function.
Biochemical Pathways
Sulfamoyl compounds often interfere with enzymatic reactions, potentially affecting a wide range of biochemical pathways.
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interaction with its targets.
Biological Activity
Ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and apoptosis induction. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a thiophene ring substituted with various functional groups, which are crucial for its biological activity. The presence of the sulfamoyl group and the fluorinated phenyl moiety enhances its interaction with biological targets.
Research indicates that compounds containing a thiophene core, particularly those with sulfamoyl substitutions, exhibit significant cytotoxic effects on tumor cells. The proposed mechanisms include:
- Induction of Apoptosis : Compounds similar to this compound have been shown to induce apoptosis through mitochondrial pathways. This is evidenced by studies demonstrating binding affinities to Bcl-2 family proteins, which play critical roles in regulating apoptosis .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Case Studies
- Apoptosis Induction in HL-60 Cells : A study demonstrated that compounds with a similar structure induced apoptosis in HL-60 cells through mitochondrial pathways, showing IC50 values below 10 μM. This suggests that the compound may share similar apoptotic properties .
- Antitumor Activity : In vivo studies on analogs of this compound revealed significant antitumor effects against various cancer cell lines, including colon and lung cancers. These studies highlighted the compound's potential as a therapeutic agent .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Functional Group Analysis
- Sulfamoyl Group : Present in all analogs, enabling hydrogen bonding with targets. The 3-fluoro-4-methylphenyl substitution in the target compound offers a balance of electronegativity (F) and hydrophobicity (CH₃) .
- Ester Groups : Ethyl esters (target compound, CAS 932520-41-7) vs. methyl esters (ST247, ): Ethyl esters likely improve metabolic stability and membrane permeability compared to methyl .
- Halogen Substituents : Fluorine (target) vs. bromine () vs. chlorine (): Fluorine’s small size and high electronegativity minimize steric hindrance while enhancing binding affinity. Bromine’s bulk may reduce receptor compatibility .
Research Findings and Trends
- Receptor Binding : Sulfamoyl-containing thiophenes (target compound, ST247) are associated with nuclear receptor modulation (e.g., PPARδ antagonism). Fluorine in the target compound may enhance selectivity over brominated analogs .
- Metabolic Stability : Ethyl esters generally exhibit slower hydrolysis than methyl esters, suggesting the target compound may have a longer half-life than ST247 or .
- Solubility vs. Permeability : The 4-methylphenyl group in the target compound balances hydrophobicity for membrane penetration, whereas ST247’s methoxy group improves aqueous solubility .
Q & A
What are the critical considerations for designing a multi-step synthesis of this compound?
Basic Research Focus
The synthesis of this compound requires careful planning due to its sulfamoyl and thiophene-carboxylate moieties. Key steps include:
- Sulfamoyl Group Introduction : Reacting a thiophene precursor with a sulfonating agent (e.g., chlorosulfonic acid) followed by coupling with 3-fluoro-4-methylaniline under basic conditions (e.g., pyridine or DIPEA) to form the sulfamoyl linkage .
- Esterification : Protecting the carboxylate group via ethyl ester formation early in the synthesis to avoid side reactions .
- Purification : Use of column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) to isolate intermediates .
Methodological Tip : Optimize reaction temperatures (e.g., 0–5°C for sulfonation) and monitor progress via TLC or HPLC to minimize byproducts .
How can structural analogs inform SAR studies for this compound?
Advanced Research Focus
Structural analogs with modified substituents provide insights into structure-activity relationships (SAR):
Methodological Approach : Use computational docking (AutoDock Vina) to predict binding modes of analogs against target proteins (e.g., kinases) and validate with SPR (surface plasmon resonance) .
What experimental strategies resolve contradictions in biological activity data?
Advanced Research Focus
Conflicting activity reports may arise from assay variability or impurity profiles. Strategies include:
- Purity Validation : Characterize batches using HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR to confirm >95% purity .
- Dose-Response Curves : Perform IC₅₀ assays in triplicate across multiple cell lines (e.g., HEK293, HeLa) to assess reproducibility .
- Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity if off-target effects are suspected .
Case Study : A 2024 study resolved discrepancies in COX-2 inhibition data by correlating impurity levels (≤2% sulfonic acid byproduct) with reduced activity .
How can computational methods optimize the compound’s pharmacokinetic properties?
Advanced Research Focus
Predictive modeling guides structural modifications for improved ADME (absorption, distribution, metabolism, excretion):
- LogP Optimization : Use Schrödinger’s QikProp to balance lipophilicity (target LogP: 2.5–3.5) for blood-brain barrier penetration .
- Metabolic Stability : Simulate cytochrome P450 interactions (CYP3A4, CYP2D6) with SwissADME to identify labile sites (e.g., ester hydrolysis) .
- Toxicity Screening : Apply Derek Nexus to flag potential hepatotoxicity from sulfamoyl metabolites .
Validation : Pair in silico predictions with in vitro microsomal stability assays (human liver microsomes, NADPH cofactors) .
What are the best practices for characterizing crystallographic properties?
Basic Research Focus
Single-crystal X-ray diffraction (SCXRD) is critical for confirming stereochemistry:
- Crystallization : Use slow evaporation in ethanol/dichloromethane (1:1) at 4°C to grow diffraction-quality crystals .
- Data Collection : Collect datasets at 100 K with synchrotron radiation (λ = 0.71073 Å) to resolve sulfamoyl group conformation .
- Refinement : Apply SHELXL for structure solution and validate with PLATON’s ADDSYM to check for missed symmetry .
Contingency Plan : If SCXRD fails, use 2D NOESY NMR to infer spatial proximity of aromatic protons .
How do substituents on the thiophene ring influence electronic properties?
Advanced Research Focus
Electron-withdrawing groups (e.g., sulfamoyl) modulate the thiophene ring’s electron density, affecting reactivity:
- DFT Calculations : Gaussian 16 (B3LYP/6-31G*) reveals HOMO-LUMO gaps; sulfamoyl groups lower LUMO by ~1.2 eV, enhancing electrophilicity .
- Experimental Validation : Cyclic voltammetry (CH₃CN, 0.1 M TBAPF₆) shows oxidation potentials shift by +0.3 V with fluoro substitution .
Application : Tailor electronic properties for photocatalysis or charge-transfer materials .
What are the challenges in scaling up synthesis for preclinical studies?
Advanced Research Focus
Scale-up introduces bottlenecks:
- Exothermic Reactions : Sulfonation steps require jacketed reactors with precise temperature control (−10°C to 0°C) to prevent decomposition .
- Workup Efficiency : Replace column chromatography with liquid-liquid extraction (ethyl acetate/water) for intermediates .
- Yield Optimization : Use DoE (design of experiments) to vary catalyst loading (e.g., Pd/C for hydrogenation) and solvent ratios .
Case Study : A 2023 pilot-scale synthesis achieved 68% yield via continuous-flow sulfonation, reducing reaction time from 24 h to 2 h .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
